molecular formula C16H16O4 B2605429 Butyl 4-(5-formylfuran-2-yl)benzoate CAS No. 321725-76-2

Butyl 4-(5-formylfuran-2-yl)benzoate

Cat. No.: B2605429
CAS No.: 321725-76-2
M. Wt: 272.3
InChI Key: ILOBCRIQQKHDIZ-UHFFFAOYSA-N
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Description

Butyl 4-(5-formylfuran-2-yl)benzoate is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol It belongs to the class of aromatic heterocycles and esters, characterized by the presence of a furan ring and a benzoate ester group

Preparation Methods

The synthesis of Butyl 4-(5-formylfuran-2-yl)benzoate typically involves the esterification of 4-(5-formylfuran-2-yl)benzoic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using sulfuric acid or p-toluenesulfonic acid as a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Butyl 4-(5-formylfuran-2-yl)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Butyl 4-(5-formylfuran-2-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Butyl 4-(5-formylfuran-2-yl)benzoate exerts its effects depends on its interaction with molecular targets. The formyl group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways .

Comparison with Similar Compounds

Similar compounds to Butyl 4-(5-formylfuran-2-yl)benzoate include:

    4-(5-Formyl-2-furyl)benzoic acid: Lacks the butyl ester group but shares the core structure.

    Butyl 4-(5-hydroxyfuran-2-yl)benzoate: Contains a hydroxyl group instead of a formyl group.

    Butyl 4-(5-methylfuran-2-yl)benzoate: Contains a methyl group instead of a formyl group.

Properties

IUPAC Name

butyl 4-(5-formylfuran-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-3-10-19-16(18)13-6-4-12(5-7-13)15-9-8-14(11-17)20-15/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOBCRIQQKHDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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